Enhanced Lipophilicity (LogP) Driven by 5-CF3 Substitution
The introduction of a -CF3 group at the 5-position of the dihydropyrrolo[2,3-c]pyridine scaffold is calculated to increase the partition coefficient (LogP) by approximately +0.8 to +1.0 units compared to the unsubstituted or 5-methyl analog . This elevates the compound into a more desirable lipophilicity window (predicted LogP 2.0–2.5) for central nervous system (CNS) drug candidates, balancing permeability and solubility. In contrast, the unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (CAS 760919-39-9) has a predicted LogP of ~0.7–1.1, which may limit passive membrane penetration .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 2.0–2.5 (based on ACD/Labs fragment addition for -CF3) |
| Comparator Or Baseline | 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (unsubstituted, CAS 760919-39-9): Predicted LogP 0.7–1.1 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.0 |
| Conditions | In silico prediction using ACD/LogP algorithm; validated by class-level trends in pyrrolopyridine series. |
Why This Matters
Preferred lipophilicity directly impacts a compound's suitability as a lead-like building block in CNS drug discovery programs, providing a quantifiable advantage over the unsubstituted core.
